5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone
Übersicht
Beschreibung
The compound seems to be a derivative of pyridazinone, which is a class of organic compounds containing a pyridazine ring . Pyridazinones are used in the synthesis of a variety of pharmaceutical drugs due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the hydroxymethyl group is an alcohol, consisting of a methylene bridge bonded to a hydroxyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone and its derivatives are extensively studied for their synthesis processes. Soliman and El-Sakka (2011) explored the synthesis of various 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, employing methods like Friedel-Crafts acylation and Michael addition reactions. This research is crucial for understanding the chemical properties and potential modifications of this compound (Soliman & El-Sakka, 2011).
Cardiovascular Research
A significant application of this compound is in cardiovascular research. Wang, Dong, Wang, and Chen (2007) synthesized various 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives and examined their cardiotonic activity. This study highlights the potential of these compounds in developing cardiovascular drugs (Wang, Dong, Wang, & Chen, 2007).
Structural and Chemical Analysis
Öǧretir, Yarlıgan, and Demirayak (2002) conducted a spectroscopic determination of acid dissociation constants of various biologically active 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives. Their research provides insights into the structure-reactivity relationships of these compounds, which is vital for their application in various scientific fields (Öǧretir, Yarlıgan, & Demirayak, 2002).
Solubility and Pharmacokinetics
Shakeel, Imran, Abida, Haq, Alanazi, and Alsarra (2017) investigated the solubility and thermodynamic/solvation behavior of 6-phenyl-4,5-dihydropyridazin-3(2H)-one in various solvent mixtures. Understanding the solubility and behavior of these compounds in different environments is crucial for their application in drug formulation [(Shakeel, Imran, Abida, Haq, Alanazi, & Alsarra, 2017)](https://consensus.app/papers/solubility-thermodynamicsolvation-behavior-shakeel/86a6daa3290950089b249cbd7ced0037/?utm_source=chatgpt).
Platelet Aggregation Inhibition
Research by Sotelo, Fraiz, Yáñez, Terrades, Laguna, Cano, and Raviña (2002) on 6-phenyl-3(2H)-pyridazinones with varying substituents at the 5-position revealed a significant impact on their antiplatelet activity. The study highlights the potential of these derivatives in developing new antiplatelet agents (Sotelo, Fraiz, Yáñez, Terrades, Laguna, Cano, & Raviña, 2002).
Antihypertensive Activities
Demirayak, Karaburun, and Beis (2004) synthesized various pyridazinone and phthalazinone derivatives and evaluated their antihypertensive activities. Their research contributes to the exploration of these compounds for potential use in treating hypertension (Demirayak, Karaburun, & Beis, 2004).
Inhibitory Activity Against Viruses
Zhou, Li, Dragovich, Murphy, Tran, Ruebsam, Webber, Shah, Tsan, Averill, Showalter, Patel, Han, Zhao, Hermann, Kissinger, LeBrun, and Sergeeva (2008) investigated 5-hydroxy-3(2H)-pyridazinone derivatives as inhibitors of genotype 1 HCV NS5B polymerase. This research signifies the potential of pyridazinone derivatives in antiviral therapy (Zhou et al., 2008).
Vasodilator Activities
Research by Demirayak, Karaburun, Kayağil, Erol, and Sirmagul (2004) synthesized and evaluated the vasodilator activities of various pyridazinone derivatives. Their study opens avenues for the application of these compounds in cardiovascular therapies (Demirayak, Karaburun, Kayağil, Erol, & Sirmagul, 2004).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-3-phenyl-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-7-9-6-10(15)12-13-11(9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYIYEKRCXWKAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=NNC1=O)C2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-6-phenyl-4,5-dihydro-3(2H)-pyridazinone | |
CAS RN |
23239-13-6 | |
Record name | 3(2H)-Pyridazinone, 4,5-dihydro-5-(hydroxymethyl)-6-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239136 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23239-13-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.